

Spectroscopic Data for 4-bromo-3-(hydroxymethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-3-(hydroxymethyl)benzoic acid
Cat. No.:	B1524771

[Get Quote](#)

Introduction

4-bromo-3-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a benzyl alcohol, and a bromine atom, allows for diverse chemical modifications and the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-bromo-3-(hydroxymethyl)benzoic acid**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related compounds and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. The methodologies described herein represent standard, field-proven protocols for the analysis of small organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of **4-bromo-3-(hydroxymethyl)benzoic acid**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

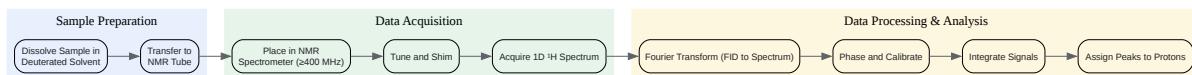
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **4-bromo-3-(hydroxymethyl)benzoic acid** in a solvent like DMSO-d₆ would exhibit several key signals.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~13.0	Singlet (broad)	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
~8.0	Doublet	1H	H-2	This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~7.8	Doublet	1H	H-6	This proton is ortho to the bromine atom, which is also electron-withdrawing, causing a downfield shift.
~7.6	Doublet of Doublets	1H	H-5	This proton is coupled to both H-2 and H-6, resulting in a more complex splitting pattern.
~5.5	Triplet	1H	-CH ₂ OH	The hydroxyl proton signal is often a triplet due to coupling with the adjacent

methylene
protons.

~4.6	Doublet	2H	-CH ₂ OH	These methylene protons are adjacent to the hydroxyl group and the aromatic ring.
------	---------	----	---------------------	--


Interpretation and Rationale

The aromatic region of the spectrum is predicted to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nature of both the carboxylic acid and the bromine atom will cause the aromatic protons to be shifted downfield (to a higher ppm value). The benzylic protons of the hydroxymethyl group will appear as a doublet, coupled to the hydroxyl proton. The carboxylic acid proton will be the most downfield signal and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-bromo-3-(hydroxymethyl)benzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
- Integrate the signals to determine the relative number of protons.

[Click to download full resolution via product page](#)

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment	Causality Behind the Shift
~167	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded.
~140	C-3	The carbon atom attached to the hydroxymethyl group.
~135	C-1	The ipso-carbon attached to the carboxylic acid group.
~132	C-6	Aromatic CH carbon.
~130	C-5	Aromatic CH carbon.
~128	C-2	Aromatic CH carbon.
~125	C-4	The carbon atom attached to the bromine atom.
~63	-CH ₂ OH	The benzylic carbon of the hydroxymethyl group.

Interpretation and Rationale

The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carboxylic acid carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the range of 125-140 ppm, with the carbon attached to the bromine (C-4) being shifted to a relatively upfield position due to the heavy atom effect. The benzylic carbon of the hydroxymethyl group will be the most upfield signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: A 100 MHz or higher (^{13}C) NMR spectrometer.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the solvent signal as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Rationale for Absorption
3300-2500 (broad)	O-H stretch	Carboxylic acid	The broadness is due to intermolecular hydrogen bonding.
~3400 (broad)	O-H stretch	Alcohol	The hydroxyl group of the benzyl alcohol will also show a broad O-H stretch.
~1700	C=O stretch	Carboxylic acid	A strong, sharp absorption characteristic of the carbonyl group.
1600-1450	C=C stretch	Aromatic ring	Multiple bands corresponding to the vibrations of the benzene ring.
~1300	C-O stretch	Carboxylic acid/Alcohol	Stretching vibrations of the C-O single bonds.
~1200	C-Br stretch	Aryl halide	The carbon-bromine bond vibration.

Interpretation and Rationale

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretch of the alcohol group. A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carboxylic acid's carbonyl group. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-Br stretching vibrations, which are unique to the molecule.

Experimental Protocol: IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the major absorption bands and assign them to the corresponding functional groups.

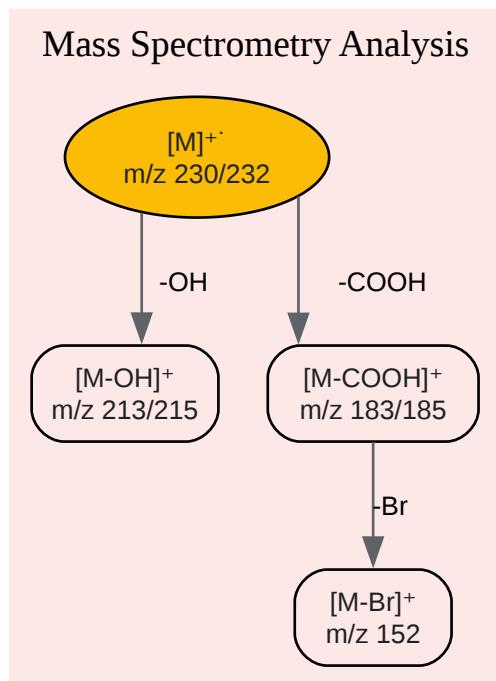
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

m/z	Ion	Rationale for Formation
230/232	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (^{79}Br and ^{81}Br are in an approximate 1:1 ratio).
213/215	$[M-\text{OH}]^+$	Loss of a hydroxyl radical from the carboxylic acid group.
201/203	$[M-\text{CHO}]^+$	Loss of a formyl radical, a common fragmentation for benzyl alcohols.
183/185	$[M-\text{COOH}]^+$	Loss of the carboxylic acid group as a radical.
152	$[M-\text{Br}]^+$	Loss of the bromine atom.

Note: The presence of bromine will result in a characteristic $M+2$ peak with approximately equal intensity to the molecular ion peak.


Interpretation and Rationale

The mass spectrum will show a prominent molecular ion peak ($[M]^+$) with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes). The monoisotopic mass of **4-bromo-3-(hydroxymethyl)benzoic acid** is approximately 229.958 g/mol [1]. The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals from the functional groups. Common fragmentation pathways include the loss of a hydroxyl group from the carboxylic acid, loss of the entire carboxylic acid group, and fragmentation of the hydroxymethyl substituent.

Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)

- Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an ESI source, coupled to a liquid chromatography (LC) system or direct infusion pump.
- Data Acquisition:
 - Introduce the sample solution into the ESI source.
 - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[M-H]^-$) is often very effective.
 - Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to gain structural information.

[Click to download full resolution via product page](#)

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of **4-bromo-3-(hydroxymethyl)benzoic acid**, as detailed in this guide, provides a solid foundation for its unambiguous identification and characterization. By combining the insights from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this versatile chemical intermediate. The provided protocols represent standard and robust methods for obtaining high-quality spectroscopic data, ensuring scientific integrity in drug development and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Data for 4-bromo-3-(hydroxymethyl)benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524771#spectroscopic-data-for-4-bromo-3-hydroxymethyl-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com